N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features an oxazolidinone ring, which is a common structural motif in many biologically active molecules, particularly those with antibacterial properties.
Mechanism of Action
Target of Action
The primary target of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is the sigma-2 (σ2) receptor . This receptor, also known as the Transmembrane Protein 97 (TMEM97), has been linked to several conditions and disease states such as schizophrenia, cancer, Alzheimer’s disease, traumatic brain injury, and neuropathic pain .
Mode of Action
This compound interacts with its target, the sigma-2 receptor, by binding to it. This compound has demonstrated high affinity (Ki = 36 nM) and excellent selectivity for the sigma-2 receptor over other receptors .
Biochemical Pathways
The sigma-2 receptor is present in the endoplasmic reticulum and lysosomes where it binds to cholesterol , suggesting that this compound may influence lipid metabolism and intracellular signaling pathways.
Result of Action
Its high affinity and selectivity for the sigma-2 receptor suggest that it may have significant effects on cellular processes regulated by this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method involves the reaction of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can increase the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of protective agents and catalysts is crucial to ensure high efficiency and selectivity in the reactions .
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
Biological Activity
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, a compound belonging to the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides an in-depth exploration of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O4S with a molecular weight of approximately 299.33 g/mol. The compound features an oxazolidinone ring that is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(p-tolyl)oxazolidine-3-one with methanesulfonamide under controlled conditions. The process can be optimized to enhance yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that compounds within the oxazolidinone class exhibit activity against a variety of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
A comparative study on the antimicrobial efficacy of various oxazolidinones revealed that this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thus blocking the formation of the peptide bond necessary for protein synthesis .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 μg/mL |
Enterococcus faecium | 8 μg/mL |
Streptococcus pneumoniae | 16 μg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vivo Efficacy : In a murine model of infection, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The treated group exhibited improved survival rates and reduced inflammation markers .
- Mechanistic Insights : Molecular docking studies have illustrated that this compound interacts favorably with bacterial ribosomes, supporting its role as a potent inhibitor of protein synthesis. The binding affinity was assessed using computational methods, showing strong interactions with key residues in the ribosomal RNA .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUXZHBCRCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.